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Compound of Interest

Compound Name:
Methyl 5-amino-6-

methoxynicotinate

Cat. No.: B1630258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
5-amino-6-methoxynicotinate (CAS No. 59237-50-2). The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings. This document includes tabulated spectroscopic data,

detailed experimental protocols, and a logical workflow for the spectroscopic analysis of the

target molecule.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for Methyl 5-amino-6-
methoxynicotinate.

Table 1: ¹H NMR Spectroscopic Data
While a Certificate of Analysis confirms that the ¹H NMR spectrum is consistent with the

structure of Methyl 5-amino-6-methoxynicotinate, specific peak assignments, chemical shifts

(δ), multiplicities, coupling constants (J), and integration values are not publicly available at this

time. Predicted values based on structure-activity relationships and spectral data of analogous

compounds are provided below for reference.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.9 s 1H H-2

~7.3 s 1H H-4

~4.5 br s 2H -NH₂

~3.9 s 3H -OCH₃ (at C6)

~3.8 s 3H -COOCH₃

Note: Predicted values. Actual experimental data should be obtained for confirmation.

Table 2: ¹³C NMR Spectroscopic Data
Detailed experimental ¹³C NMR data for Methyl 5-amino-6-methoxynicotinate is not currently

available in public databases. Predicted chemical shifts are listed below based on the analysis

of similar structures.

Chemical Shift (δ, ppm) Assignment

~166 C=O (ester)

~155 C-6

~148 C-5

~138 C-2

~120 C-3

~108 C-4

~55 -OCH₃ (at C6)

~52 -COOCH₃

Note: Predicted values. Experimental verification is recommended.

Table 3: Mass Spectrometry Data
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The primary expected molecular ion peak in the mass spectrum of Methyl 5-amino-6-
methoxynicotinate corresponds to its molecular weight.

m/z Ion

182.07 [M]⁺

151.06 [M - OCH₃]⁺

123.06 [M - COOCH₃]⁺

Note: Expected fragmentation pattern. Experimental data should be acquired to confirm the

fragmentation pathway.

Table 4: Infrared (IR) Spectroscopy Data
Key IR absorption bands expected for Methyl 5-amino-6-methoxynicotinate are based on its

functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium
N-H stretch (asymmetric and

symmetric)

3050-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (-OCH₃)

1720-1700 Strong C=O stretch (ester)

1620-1580 Strong N-H bend

1600-1450 Medium-Strong Aromatic C=C stretch

1250-1200 Strong Aryl-O stretch (asymmetric)

1050-1000 Medium Aryl-O stretch (symmetric)

Experimental Protocols
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The following are detailed methodologies for the acquisition of spectroscopic data for Methyl 5-
amino-6-methoxynicotinate. These protocols are based on standard laboratory practices for

similar aromatic amine and ester compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband

probe.

Sample Preparation:

Weigh approximately 5-10 mg of Methyl 5-amino-6-methoxynicotinate.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., zg30).

Number of Scans: 16-32.

Relaxation Delay: 1.0 - 2.0 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.
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Relaxation Delay: 2.0 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 200 ppm.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Analyze peak multiplicities and coupling constants in the ¹H NMR spectrum.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an

electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation (ESI):

Prepare a stock solution of Methyl 5-amino-6-methoxynicotinate in a suitable solvent (e.g.,

methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often

with the addition of 0.1% formic acid to promote ionization.

ESI-MS Acquisition Parameters:

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.
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Desolvation Gas Flow: 8-12 L/min (Nitrogen).

Mass Range: m/z 50-500.

Sample Preparation (EI):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).

Introduce the sample into the instrument via a direct insertion probe or gas chromatography

inlet.

EI-MS Acquisition Parameters:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 35-500.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR)

accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid Methyl 5-amino-6-methoxynicotinate powder directly

onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

FTIR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of Methyl 5-amino-6-methoxynicotinate.
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Workflow for Spectroscopic Analysis of Methyl 5-amino-6-methoxynicotinate

Sample Preparation

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis & Purification

Purity Assessment (TLC, HPLC)

NMR Spectroscopy
(¹H & ¹³C)

Sufficiently Pure

Mass Spectrometry
(HRMS)

Sufficiently Pure

FTIR Spectroscopy

Sufficiently Pure

Structure Confirmation

Proton & Carbon Skeleton Molecular Weight & Formula Functional Groups

Data Archiving & Reporting

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

Methyl 5-amino-6-methoxynicotinate.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-amino-6-
methoxynicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630258#spectroscopic-data-of-methyl-5-amino-6-
methoxynicotinate]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1630258?utm_src=pdf-body-img
https://www.benchchem.com/product/b1630258?utm_src=pdf-body
https://www.benchchem.com/product/b1630258#spectroscopic-data-of-methyl-5-amino-6-methoxynicotinate
https://www.benchchem.com/product/b1630258#spectroscopic-data-of-methyl-5-amino-6-methoxynicotinate
https://www.benchchem.com/product/b1630258#spectroscopic-data-of-methyl-5-amino-6-methoxynicotinate
https://www.benchchem.com/product/b1630258#spectroscopic-data-of-methyl-5-amino-6-methoxynicotinate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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